2-(4-butylcyclohexyl)-1H-1,3-benzodiazole
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Overview
Description
2-(4-butylcyclohexyl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic compounds containing a benzene ring fused to a diazole ring. This compound is characterized by the presence of a butylcyclohexyl group attached to the benzodiazole core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butylcyclohexyl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Butylcyclohexyl Group: The butylcyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclohexylbutyl chloride reacts with the benzodiazole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Benzodiazole: Using high-purity o-phenylenediamine and carboxylic acid derivatives.
Alkylation Process: Employing optimized conditions for the Friedel-Crafts alkylation to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-butylcyclohexyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzodiazole ring reacts with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated benzodiazole derivatives.
Scientific Research Applications
2-(4-butylcyclohexyl)-1H-1,3-benzodiazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-butylcyclohexyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-butylcyclohexyl)-1H-benzimidazole: Similar structure but with a benzimidazole core.
2-(4-butylcyclohexyl)-1H-quinazoline: Contains a quinazoline core instead of a benzodiazole.
Uniqueness
2-(4-butylcyclohexyl)-1H-1,3-benzodiazole is unique due to the specific arrangement of the butylcyclohexyl group and the benzodiazole core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-butylcyclohexyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2/c1-2-3-6-13-9-11-14(12-10-13)17-18-15-7-4-5-8-16(15)19-17/h4-5,7-8,13-14H,2-3,6,9-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKWPBSQOOZOLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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